1-(1H-1,2,3,4-Tetrazol-5-yl)cyclobutan-1-amine hydrochloride
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Overview
Description
1-(1H-1,2,3,4-Tetrazol-5-yl)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C5H9N5·HCl It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-1,2,3,4-Tetrazol-5-yl)cyclobutan-1-amine hydrochloride typically involves the reaction of cyclobutanone with sodium azide and ammonium chloride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate azide, which then undergoes cyclization to form the tetrazole ring. The final product is obtained by treating the tetrazole derivative with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and safe production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through crystallization and recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1H-1,2,3,4-Tetrazol-5-yl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure, to ensure the stability of the tetrazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can result in a variety of substituted tetrazoles with different functional groups .
Scientific Research Applications
1-(1H-1,2,3,4-Tetrazol-5-yl)cyclobutan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and energetic materials
Mechanism of Action
The mechanism of action of 1-(1H-1,2,3,4-Tetrazol-5-yl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids and other functional groups, allowing it to mimic their biological activities. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(1H-1,2,3,4-Tetrazol-5-yl)cyclopropan-1-amine hydrochloride: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.
3,3-Difluoro-1-(1H-1,2,3-triazol-5-yl)cyclobutan-1-amine hydrochloride: Contains a triazole ring instead of a tetrazole ring and has fluorine substituents.
2-(5-Tetrazolyl)ethanamine Hydrochloride: Contains an ethylamine group instead of a cyclobutane ring.
Uniqueness
1-(1H-1,2,3,4-Tetrazol-5-yl)cyclobutan-1-amine hydrochloride is unique due to its combination of a tetrazole ring and a cyclobutane ring. This structure imparts specific chemical and biological properties that are not found in other similar compounds. The presence of the tetrazole ring provides high thermal stability and potential biological activity, while the cyclobutane ring adds rigidity and structural diversity .
Properties
IUPAC Name |
1-(2H-tetrazol-5-yl)cyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5.ClH/c6-5(2-1-3-5)4-7-9-10-8-4;/h1-3,6H2,(H,7,8,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFSJEAZKYABGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NNN=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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